

A Spectroscopic Guide to (-)-trans-Pinocarveol: Unveiling the Molecular Architecture

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Compound of Interest

Compound Name: (-)-trans-Pinocarveol

CAS No.: 547-61-5

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Introduction

(-)-trans-Pinocarveol, a bicyclic monoterpene alcohol, is a naturally occurring compound found in various essential oils and plays a significant role in the fragrance and pharmaceutical industries. Its unique stereochemistry and functional groups give rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **(-)-trans-Pinocarveol**, offering field-proven insights into its structural elucidation. Understanding the spectroscopic properties of this molecule is crucial for its identification, purity assessment, and the development of novel derivatives in drug discovery and materials science.

Molecular Structure and Stereochemistry

(-)-trans-Pinocarveol, with the chemical formula $C_{10}H_{16}O$, possesses a rigid bicyclo[3.1.1]heptane skeleton.^[1] Its IUPAC name is (1S,3R,5S)-6,6-dimethyl-2-

methylidenebicyclo[3.1.1]heptan-3-ol. The "trans" designation refers to the stereochemical relationship between the hydroxyl group at C3 and the C6 bridge. This specific spatial arrangement is a key determinant of its chemical and biological properties and is reflected in its spectroscopic data.

Caption: 2D structure of **(-)-trans-Pinocarveol** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **(-)-trans-Pinocarveol**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of **(-)-trans-Pinocarveol**, recorded in carbon tetrachloride (CCl_4), reveals distinct signals for each unique proton environment. The choice of a non-polar solvent like CCl_4 is crucial to minimize solvent-induced shifts and interactions, providing a clearer representation of the molecule's intrinsic proton resonances.

Table 1: ^1H NMR Spectroscopic Data for **(-)-trans-Pinocarveol** in CCl_4 [2]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
0.63	s	3H	CH_3 (C9)
1.26	s	3H	CH_3 (C8)
1.6 - 2.5	m	6H	Bicyclic ring protons
2.88	s	1H	OH
4.33	~d ($J \approx 7$ Hz)	1H	H-3
4.74	~s	1H	H-10a (vinylic)
4.96	~s	1H	H-10b (vinylic)

Expertise & Experience: Interpreting the ^1H NMR Spectrum

The two sharp singlets at 0.63 and 1.26 ppm are characteristic of the two geminal methyl groups (C8 and C9) attached to the C6 quaternary carbon. Their upfield chemical shifts are expected for methyl groups on a saturated bicyclic system. The broad multiplet between 1.6 and 2.5 ppm encompasses the complex, overlapping signals of the six other bicyclic ring protons. The complexity arises from the rigid, strained nature of the pinane skeleton, leading to intricate spin-spin coupling patterns.

The signal for the hydroxyl proton appears as a singlet at 2.88 ppm. Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding. The downfield shift of the proton at C3 to approximately 4.33 ppm is a direct consequence of the deshielding effect of the adjacent electronegative oxygen atom. Its multiplicity as an approximate doublet with a coupling constant of about 7 Hz suggests coupling to a neighboring proton.

The two signals at 4.74 and 4.96 ppm are assigned to the exocyclic methylene protons (C10). Their downfield position is characteristic of vinylic protons. The slight difference in their chemical shifts indicates that they are diastereotopic, meaning they reside in different chemical environments due to the chirality of the molecule.

¹³C NMR Spectroscopy: The Carbon Backbone

While detailed experimental ¹³C NMR data for **(-)-trans-Pinocarveol** is not readily available in publicly accessible databases, the expected chemical shifts can be predicted based on the known structure and comparison with similar bicyclic monoterpenoids.

Table 2: Predicted ¹³C NMR Chemical Shifts for **(-)-trans-Pinocarveol**

Predicted Chemical Shift (δ , ppm)	Carbon Assignment
~21	C9
~26	C8
~28	C7
~38	C4
~40	C6
~41	C1
~48	C5
~70	C3
~112	C10
~150	C2

Expertise & Experience: Rationale for Predicted ^{13}C NMR Shifts

The upfield signals around 21-28 ppm are assigned to the methyl and methylene carbons of the bicyclic frame. The quaternary carbon C6 is expected around 40 ppm. The carbon bearing the hydroxyl group, C3, is significantly deshielded and predicted to be around 70 ppm. The sp^2 hybridized carbons of the exocyclic double bond, C2 and C10, are expected to appear in the downfield region, with the quaternary C2 being more deshielded (~150 ppm) than the methylene C10 (~112 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **(-)-trans-Pinocarveol** clearly indicates the presence of the hydroxyl and alkene functionalities.

Table 3: Key IR Absorption Bands for **(-)-trans-Pinocarveol**^[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600	Medium	O-H stretch (free)
3460	Broad, Medium	O-H stretch (hydrogen-bonded)
~3070	Medium	=C-H stretch (vinylic)
~2925	Strong	C-H stretch (aliphatic)
1645	Medium	C=C stretch (alkene)
~1050	Strong	C-O stretch (secondary alcohol)

Expertise & Experience: Decoding the Vibrational Signature

The presence of a medium intensity peak at 3600 cm⁻¹ and a broad, medium intensity band at 3460 cm⁻¹ is a classic signature of an alcohol. The sharper peak corresponds to the stretching vibration of a free, non-hydrogen-bonded hydroxyl group, while the broader band arises from intermolecularly hydrogen-bonded OH groups. The C-H stretching of the vinylic protons appears around 3070 cm⁻¹, just above the 3000 cm⁻¹ threshold, which is a clear indicator of sp² C-H bonds. The strong absorption around 2925 cm⁻¹ is due to the C-H stretching of the numerous sp³ hybridized carbons in the pinane ring system. The medium intensity peak at 1645 cm⁻¹ is characteristic of the C=C double bond stretching of the exocyclic methylene group. Finally, the strong absorption around 1050 cm⁻¹ is attributed to the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS)

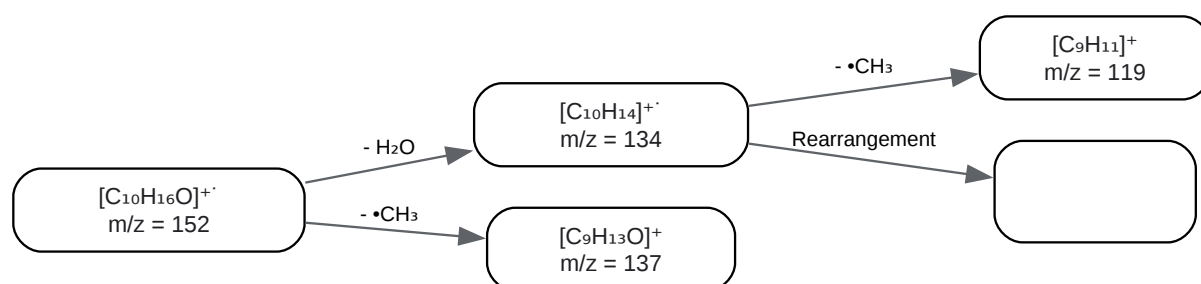
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of **(-)-trans-Pinocarveol** shows a characteristic fragmentation pattern for a bicyclic monoterpene alcohol.

Table 4: Major Fragments in the Mass Spectrum of **(-)-trans-Pinocarveol**[\[3\]](#)

m/z	Relative Intensity (%)	Plausible Fragment
152	Low	[M] ⁺ (Molecular Ion)
137	Moderate	[M - CH ₃] ⁺
134	27	[M - H ₂ O] ⁺
119	53	[M - H ₂ O - CH ₃] ⁺
92	100	[C ₇ H ₈] ⁺ (Base Peak)
91	80	[C ₇ H ₇] ⁺ (Tropylium ion)
83	78	
70	92	
55	90	

Expertise & Experience: Unraveling the Fragmentation Pathway

The molecular ion peak [M]⁺ is observed at m/z 152, confirming the molecular weight of C₁₀H₁₆O. A common fragmentation pathway for alcohols is the loss of a water molecule, leading to the peak at m/z 134 ([M - H₂O]⁺). The loss of a methyl group from the molecular ion results in the peak at m/z 137. The base peak, the most intense peak in the spectrum, is observed at m/z 92. This prominent fragment is likely formed through a retro-Diels-Alder reaction of the [M - H₂O]⁺ ion or other complex rearrangements common in bicyclic systems. The presence of a significant peak at m/z 91 suggests the formation of the stable tropylium ion. The overall fragmentation pattern is consistent with the bicyclic pinane skeleton containing a hydroxyl group and an exocyclic double bond.



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Caption: Simplified MS fragmentation pathway of **(-)-trans-Pinocarveol**.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet field-proven, methodologies for the analysis of **(-)-trans-Pinocarveol**.

NMR Spectroscopy Sample Preparation

- **Sample Purity:** Ensure the **(-)-trans-Pinocarveol** sample is of high purity (>95%) to avoid interference from impurities in the spectra.
- **Solvent Selection:** Use a deuterated solvent that completely dissolves the sample. For ^1H NMR, chloroform-d (CDCl_3) or carbon tetrachloride (CCl_4) are suitable. For ^{13}C NMR, CDCl_3 is commonly used.
- **Concentration:** Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- **Homogenization:** Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
- **Internal Standard:** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).

FTIR Spectroscopy Sample Preparation (Neat Liquid)

- **ATR-FTIR (Attenuated Total Reflectance):** Place a single drop of the neat liquid **(-)-trans-Pinocarveol** directly onto the ATR crystal. This is a rapid and simple method for obtaining a high-quality spectrum.
- **Salt Plates (NaCl or KBr):** Place a small drop of the neat liquid between two salt plates to create a thin film. This traditional method is also effective but requires careful handling and cleaning of the plates.

GC-MS (Gas Chromatography-Mass Spectrometry)

Analysis

- **Sample Preparation:** Prepare a dilute solution of **(-)-trans-Pinocarveol** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- **GC Column:** Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) suitable for the separation of terpenes.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet, typically in split mode to avoid column overloading.
- **Temperature Program:** A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.
- **MS Detection:** The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. The mass range should be scanned from approximately m/z 40 to 300.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and structural confirmation of **(-)-trans-Pinocarveol**. The characteristic signals in the ^1H NMR, the key functional group absorptions in the IR spectrum, and the unique fragmentation pattern in the mass spectrum collectively form a robust analytical profile for this important monoterpene. This in-depth understanding is essential for researchers and professionals working with natural products and their derivatives, enabling confident quality control, reaction monitoring, and the exploration of new applications.

References

- PubChem. Pinocarveol, trans-(-)-. National Center for Biotechnology Information. [\[Link\]](#)
- Wikipedia. Pinocarveol. [\[Link\]](#)
- CAS Common Chemistry. trans-(-)-Pinocarveol. [\[Link\]](#)

- Phytochemicals. transpinocarveol. [\[Link\]](#)
- Organic Syntheses. trans-PINOCARVEOL. [\[Link\]](#)
- Semantic Scholar. New Pinane Derivatives Found in Essential Oils of Calocedrus decurrens. [\[Link\]](#)
- Semantic Scholar. pinene oxide over cerium and tin catalysts: Selective synthesis of trans-carveol and. [\[Link\]](#)
- Asian Journal of Chemistry. Isolation and Determination of the Major Chemical Compounds Present in Essential Oil of the Leaves of Myrtus Plant Grown in Khuzestan Province of Iran. [\[Link\]](#)
- NMR SPECTROSCOPY FOR CHEMISTS. [\[Link\]](#)
- ACG Publications. Carotol: A Sesquiterpenoid Isolated from Carrot Seed Oil. [\[Link\]](#)
- FooDB. Showing Compound **(-)-trans-Pinocarveol** (FDB014976). [\[Link\]](#)
- Chemical Variability of the Berry Essential Oil of Two Subspecies of Juniperus Oxycedrus L. from Northwestern Algeria. [\[Link\]](#)
- NIST WebBook. trans-Isopinocarveol. [\[Link\]](#)
- Atmospheric Chemistry and Physics. Supplement of The acid-catalyzed hydrolysis of an α -pinene-derived organic nitrate: kinetics, products, reaction mechanisms, and atmospheric fate. [\[Link\]](#)
- ACG Publications. Chemical Composition and Antioxidant Activity of the Essential Oils of *Salvia palaestina* (Benth) and *S. ceratophylla* (L.). [\[Link\]](#)
- Table 3. [\[Link\]](#)
- The Royal Society of Chemistry. Phosphonate Functionalized Carbon Spheres as Brønsted Acid Catalysts for Valorization of bio-renewable α -Pinene Oxide to trans-Carveol. [\[Link\]](#)

- ResearchGate. Analysis of Essential Oil from Stems and Leaves of Mikania sp. nov. (Asteraceae). [[Link](#)]
- ResearchGate. 123 THE QUANTITATIVE STRUCTURE-RETENTION RELATIONSHIP OF THE GC-MS PROFILE OF YARROW ESSENTIAL OIL Milica AĆIMOVIĆ^{1*}, Lato PEZ. [[Link](#)]
- Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Genetic diversity and essential oil composition of Myrtus communis L. from Lorestan Province, Iran. [[Link](#)]
- Essential oils from aerial parts and Leaves of Psammogeton canescens DC. [[Link](#)]
- Characterization by GC/MS-FID and GC/MS-HS-SPME and insecticidal activity against Callosobruchus maculatus. [[Link](#)]
- Human Metabolome Database. Showing metabocard for **(-)-trans-Pinocarveol** (HMDB0036128). [[Link](#)]
- The Good Scents Company. (+)-trans-pinocarveol, 19894-98-5. [[Link](#)]
- 29th Mar-2012 Research Article COMPARISON OF VOLATILE COMPOUNDS. [[Link](#)]

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Sources

- 1. Pinocarveol, trans(-)- | C₁₀H₁₆O | CID 1201530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. repositorio.ufop.br [repositorio.ufop.br]
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